6-Phenylnicotinonitrile

Description

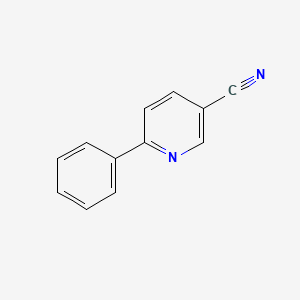

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRYUVXCTNUGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503136 |

Source

|

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-54-8 |

Source

|

| Record name | 6-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis of Substituted 6-Phenylnicotinonitriles from Chalcones

Strategic Overview: The Nicotinonitrile Scaffold

The synthesis of 6-phenylnicotinonitrile derivatives (specifically 2-amino-4,6-diaryl-3-cyanopyridines ) represents a cornerstone reaction in medicinal chemistry. This scaffold is not merely a structural curiosity; it is a pharmacophore of high value, exhibiting potent biological activities including:

-

Adenosine Receptor Antagonism: Critical for neurodegenerative disease research.

-

Anticancer Activity: Specifically as inhibitors of tubulin polymerization and antiproliferative agents against breast cancer lines (MCF-7).

-

Fluorescence: These molecules often exhibit solvatochromic fluorescence, making them viable candidates for biological sensing.

While the target molecule "6-phenylnicotinonitrile" (CAS 2942-59-8) implies a mono-substituted pyridine, the chalcone route inherently yields 4,6-disubstituted derivatives due to the conservation of the chalcone's carbon skeleton. This guide focuses on the synthesis of these 4,6-diaryl-2-amino-nicotinonitriles , the direct and most valuable products of chalcone cyclocondensation.

Scientific Integrity & Mechanism (The "Why")

The Chalcone Precursor

Chalcones (1,3-diaryl-2-propene-1-ones) serve as the electrophilic backbone.[1] Their

The Reaction Pathway

The transformation of a chalcone to a nicotinonitrile involves a Four-Component Condensation (or a pseudo-three-component reaction if the chalcone is pre-synthesized).

Reagents:

-

Chalcone: Provides the C3-C4-C5-C6 framework.

-

Malononitrile (

): Provides the C2 carbon, the C3-cyano group, and the nucleophilic carbon for the initial attack. -

Ammonium Acetate (

): Acts as the nitrogen source (

Mechanistic Steps:

-

Michael Addition: The active methylene of malononitrile is deprotonated (often by the acetate ion or added base) and attacks the

-carbon of the chalcone. -

Enamine Formation: The carbonyl group of the Michael adduct condenses with ammonia (from

) to form an imine/enamine. -

Cyclization: Intramolecular nucleophilic attack of the amino group onto the nitrile carbon (or the ester/nitrile moiety depending on the specific pathway, though usually, it involves ring closure via the malononitrile fragment).

-

Aromatization: The resulting dihydropyridine intermediate undergoes oxidative aromatization (often spontaneous via air oxidation or facilitated by the reaction conditions) to yield the stable pyridine ring.

Visualization: Reaction Workflow

The following diagram illustrates the mechanistic flow from Chalcone to the final Nicotinonitrile product.

Caption: Mechanistic pathway for the conversion of Chalcones to 2-Amino-4,6-diaryl-nicotinonitriles via Michael addition and cyclocondensation.

Experimental Protocols

Method A: The Standard One-Pot Synthesis (High Reliability)

Best for: Initial screening, scaling up, and robust reproducibility.

Reagents:

-

Chalcone derivative (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium Acetate (8.0 mmol - Excess is critical)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst (Optional but recommended): Piperidine (drops) or NaOH pellets.

Protocol:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the specific chalcone in 10-15 mL of ethanol.

-

Addition: Add 1.0 mmol of malononitrile and 8.0 mmol of ammonium acetate.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (

C for EtOH) with vigorous stirring for 6–10 hours.-

Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice (approx. 50g) with stirring.

-

Isolation: A solid precipitate should form immediately. Filter the solid under vacuum.

-

Purification: Wash the cake with cold water, then cold ethanol. Recrystallize from hot ethanol or DMF/Ethanol mixture to obtain pure crystals.

Expected Yield: 75–90%

Method B: Green Synthesis (Solvent-Free/Catalytic)

Best for: Environmental compliance, higher atom economy, and rapid synthesis.

Reagents:

-

Chalcone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium Acetate (1.5 mmol)

-

Catalyst: NaOH (solid) or specific Nanocatalysts (e.g.,

).

Protocol (Grinding Method):

-

Mixing: Place the chalcone, malononitrile, and ammonium acetate in a clean mortar.

-

Grinding: Grind the mixture vigorously with a pestle. If using NaOH pellets (0.5 mmol), add them now.

-

Reaction: The mixture will likely become a paste or melt due to the exothermic nature and eutectic formation. Continue grinding for 10–20 minutes.

-

Work-up: Add cold water to the mortar to wash out inorganic salts. Filter the remaining solid.[2]

-

Purification: Recrystallize from ethanol.

Expected Yield: 85–95% (Often higher than solution phase due to concentration effects).

Critical Process Parameters (CPP) & Data

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Optimal Range | Impact on Synthesis |

| Ammonium Acetate Ratio | 5:1 to 8:1 (molar excess) | Low ratios lead to incomplete cyclization or acyclic Michael adducts. Excess drives the equilibrium toward the imine. |

| Temperature | Reflux ( | Lower temperatures favor the Michael adduct (intermediate) without cyclization. |

| Solvent Polarity | High (EtOH, MeOH, DMF) | Polar protic solvents stabilize the ionic intermediates (enolate/ammonium species). |

| Reaction Time | 6 - 12 Hours | Over-reaction can lead to oxidative degradation of the amino group. |

Troubleshooting Guide

-

Issue: Oily Product / No Precipitate.

-

Cause: Incomplete cyclization or presence of unreacted chalcone.

-

Fix: Pour into ice water containing a small amount of HCl to neutralize excess ammonia, which may help precipitation. Recrystallize the oil from minimal hot ethanol.

-

-

Issue: Low Yield.

-

Cause: Loss of ammonia gas during reflux.

-

Fix: Ensure the condenser is efficient. Add fresh ammonium acetate halfway through the reflux.

-

-

Issue: Product is the Michael Adduct (Non-cyclized).

-

Cause: Insufficient heat or lack of ammonia source.

-

Fix: Increase temperature or switch to a sealed tube reaction to contain ammonia pressure.

-

References

-

Solankee, A., et al. (2004).[3][4] "Synthesis and studies of chalcones and their cyanopyridine derivatives." Indian Journal of Chemistry, 43B, 1580.[3]

-

Samir, B., et al. (2024).[4] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 29(8), 1789.

-

Bukhari, S. N. A., et al. (2013). "Review of Methods and Various Catalysts Used for Chalcone Synthesis." Mini-Reviews in Organic Chemistry, 10(1).

-

Prabawati, S. Y., et al. (2022).[3][5] "Green Synthesis of Several Chalcone Derivatives Using Grinding Technique." Advanced Engineering Science.

-

Farrokh, M., et al. (2025).[6] "Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2...". Polycyclic Aromatic Compounds.

Sources

- 1. ijres.org [ijres.org]

- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 5. gkyj-aes-20963246.com [gkyj-aes-20963246.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of 6-Phenylnicotinonitrile

Introduction

6-Phenylnicotinonitrile, a substituted pyridine derivative, stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique molecular architecture, featuring a phenyl group appended to the pyridine core and a reactive nitrile functionality, makes it a versatile building block for the synthesis of more complex molecular entities. This guide provides a comprehensive technical overview of the chemical and physical properties of 6-phenylnicotinonitrile, offering insights into its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 6-Phenylnicotinonitrile are pivotal for its application in synthetic chemistry and drug design.

Chemical Structure

The structure of 6-Phenylnicotinonitrile, with the systematic IUPAC name 6-phenylpyridine-3-carbonitrile, is defined by a phenyl ring attached to the 6-position of a pyridine ring, which is further substituted with a nitrile group at the 3-position.

Caption: Proposed synthesis of 6-Phenylnicotinonitrile via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-Phenylnicotinonitrile

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar substrates.

Materials and Reagents:

-

6-Bromonicotinonitrile

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 6-bromonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-phenylnicotinonitrile.

Spectroscopic Characterization

While experimental spectra for 6-Phenylnicotinonitrile are not readily available in public databases, a predictive analysis based on its structure and data from analogous compounds can provide valuable insights for its characterization. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. The phenyl protons are expected to resonate in the aromatic region (δ 7.2-7.8 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit signals for all 12 carbon atoms. The carbon of the nitrile group is expected to appear in the range of δ 115-120 ppm. The carbons of the pyridine and phenyl rings will resonate in the aromatic region (δ 120-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 6-Phenylnicotinonitrile is expected to show characteristic absorption bands for the nitrile and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220-2260 | Medium |

| C=C (Aromatic) | 1400-1600 | Medium to Weak |

| C-H (Aromatic) | 3000-3100 | Medium to Weak |

Mass Spectrometry (MS)

In an electron ionization mass spectrum, 6-Phenylnicotinonitrile is expected to show a prominent molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of HCN (m/z = 153) and further fragmentation of the phenylpyridine core.

Potential Applications in Drug Discovery and Materials Science

6-Phenylnicotinonitrile serves as a valuable scaffold in the synthesis of a variety of biologically active molecules and functional materials. [2]Its derivatives have been explored for their potential as:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the phenyl and nitrile groups provide opportunities for further functionalization to achieve target specificity.

-

Central Nervous System (CNS) Agents: Nicotinonitrile derivatives have shown activity as ligands for various receptors in the CNS.

-

Fluorescent Probes: The conjugated π-system of 6-phenylnicotinonitrile suggests potential applications in the development of fluorescent materials. [3]

Safety and Handling

While specific toxicological data for 6-Phenylnicotinonitrile is not extensively available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

6-Phenylnicotinonitrile is a heterocyclic compound with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a complete experimental dataset for its physical and chemical properties is not yet fully established in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The outlined synthetic protocol and predicted spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in their scientific endeavors. Further experimental investigation is warranted to fully elucidate the properties and expand the applications of this promising molecule.

References

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles - RSC Advances (RSC Publishing). [Link]

-

2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile - Chemical Synthesis Database. [Link]

-

6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC - NIH. [Link]

-

2-Chloro-6-phenylnicotinonitrile | C12H7ClN2 | CID 339000 - PubChem. [Link]

-

3 Chemical Properties - 6PPD & 6PPD-quinone - ITRC. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Interpreting Infrared Spectra - Specac Ltd. [Link]

-

Chemical shifts. [Link]

-

2-(Methylsulfanyl)-6-phenylnicotinonitrile | C13H10N2S | CID 792190 - PubChem. [Link]

-

Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- | C14H12N2O - PubChem. [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

'H NMR Spectroscopic Data -Chemical Shifts (6 in ppm) of Compounds 2,4,... | Download Table - ResearchGate. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

IR Absorption Table. [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

-

MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC. [Link]

-

1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio - Whitman People. [Link]

-

Spectral Information - PubChem. [Link]

-

Infrared Spectroscopy - MSU chemistry. [Link]

Sources

Biological Activity of 6-Phenylnicotinonitrile Derivatives: A Technical Guide

Topic: Biological Activity of 6-Phenylnicotinonitrile Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-phenylnicotinonitrile scaffold (specifically 2-amino-4,6-diphenylnicotinonitrile and its analogs) represents a privileged structure in medicinal chemistry. Characterized by a central pyridine ring functionalized with a nitrile group at the C-3 position and a phenyl ring at C-6, this pharmacophore exhibits a "chameleon-like" ability to interact with diverse biological targets.

This guide analyzes the core biological activities of these derivatives, primarily focusing on their potent anticancer properties (via tubulin polymerization inhibition and PIM-1 kinase targeting) and antimicrobial efficacy. It provides actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) logic.

Structural Significance & Pharmacophore Analysis

The 6-phenylnicotinonitrile core is not merely a scaffold but a functional driver of biological interaction. Its efficacy stems from three key structural domains:

-

The Pyridine Core (Acceptor): Acts as a hydrogen bond acceptor, crucial for binding in the ATP-binding pockets of kinases (e.g., PIM-1, EGFR).

-

The C-3 Nitrile Group (-CN): A compact, electron-withdrawing group that often engages in polar interactions or fills small hydrophobic pockets in enzymes.

-

The C-6 Phenyl Ring (Hydrophobic Anchor): Provides essential

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in target proteins.

SAR Logic Visualization

The following diagram maps the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

Figure 1: SAR optimization logic for 6-phenylnicotinonitrile derivatives. Blue/Green/Red nodes indicate substitution sites; Yellow nodes indicate functional outcomes.

Therapeutic Mechanisms & Biological Activity[1][2][3][4]

Anticancer Activity: The Dual-Target Approach

Research indicates that 6-phenylnicotinonitrile derivatives often function as dual inhibitors , targeting both cytoskeletal dynamics and kinase signaling.

Mechanism A: Tubulin Polymerization Inhibition

Certain derivatives bind to the colchicine-binding site of tubulin. This binding disrupts microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Key Insight: The presence of a trimethoxyphenyl group (mimicking colchicine) or a 4-chlorophenyl group at position 4 significantly enhances this binding affinity.

Mechanism B: PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are overexpressed in hematological malignancies. The 2-amino-nicotinonitrile motif acts as an ATP-mimetic, forming hydrogen bonds with the kinase hinge region (Glu121/Ser121).

Case Study Data: Cytotoxicity vs. Doxorubicin Comparison of IC50 values against MCF-7 (Breast Cancer) cell line.

| Compound ID | Substitution (R4) | Substitution (R6) | IC50 (µM) | Potency Relative to Doxorubicin |

| Control | - | - | 4.17 | 1.0x (Baseline) |

| Compound 1 | Phenyl | Phenyl | >100 | Inactive |

| Compound 2 | Phenyl | 3-Methoxyphenyl | 16.20 | 0.25x |

| Compound 3 | 4-Chlorophenyl | 3-Methoxyphenyl | 2.85 | 1.46x (More Potent) |

| Compound 6 | 4-Chlorophenyl | 4-Methoxyphenyl | 9.47 | 0.44x |

Data Source: Synthesized APNs evaluated against MCF-7 cell lines [1].

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-Br) on the C-6 phenyl ring have shown broad-spectrum activity against S. aureus and E. coli.

-

Proposed Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase, similar to fluoroquinolones, though the exact mode of action requires specific validation per derivative.

Experimental Protocols

Synthesis of 2-Amino-4,6-diphenylnicotinonitriles

Standard One-Pot Multicomponent Reaction (MCR)

Principle: This protocol utilizes a four-component condensation (or modified three-component) involving an aldehyde, an acetophenone (or ketone), malononitrile, and ammonium acetate.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Acetophenone derivative (10 mmol)

-

Malononitrile (10 mmol)

-

Ammonium Acetate (excess, ~30-40 mmol)

-

Solvent: Ethanol (Absolute)

Procedure:

-

Pre-step (Chalcone Formation - Optional but recommended for purity): React aldehyde and acetophenone in ethanolic NaOH (10%) to form the chalcone intermediate. Isolate by filtration.

-

Cyclization: Dissolve the chalcone (1 mmol) in absolute ethanol (20 mL).

-

Addition: Add Malononitrile (1 mmol) and Ammonium Acetate (3 mmol).

-

Reflux: Heat the mixture under reflux for 6–12 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: Filter the precipitate. Recrystallize from ethanol or DMF/water to yield the pure nicotinonitrile derivative.

Validation:

-

IR: Look for -CN stretch (~2200-2210 cm⁻¹) and -NH2 stretches (3300-3400 cm⁻¹).

-

1H NMR: A characteristic singlet for the pyridine H-5 proton typically appears between

7.0–7.5 ppm.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for synthesized derivatives.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (1.0 x

cells/well) in RPMI-1640 medium. Incubate for 24h at 37°C / 5% CO2. -

Treatment: Add serial dilutions of the test compound (dissolved in DMSO; final DMSO < 0.1%). Incubate for 48h.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curves to derive IC50.

Mechanism of Action Visualization

The following diagram illustrates the cellular pathway leading to apoptosis induced by these derivatives.

Figure 2: Dual mechanism of action targeting tubulin dynamics and kinase signaling pathways.

References

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Source: MDPI (Molecules 2024). Relevance: Primary source for synthesis protocols, IC50 data against MCF-7, and fluorescence properties.

-

6-Phenylnicotinonitrile as an Intermediate in Pharmaceutical Synthesis. Source: MySkinRecipes / Chemical Data. Relevance: Confirms status as a building block for nicotinic receptor ligands and CNS agents.

-

Novel 6-Phenylnicotinohydrazide Derivatives as Antitubercular Agents. Source: PubMed (Biol Pharm Bull. 2017). Relevance: Establishes antimicrobial/antitubercular activity of the 6-phenylnicotinyl core.

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Source: NIH / PubMed Central. Relevance: Validates the kinase inhibition mechanism (PIM-1) for cyanopyridine scaffolds.

-

Inhibition of Tubulin Polymerization by Heterocyclic Derivatives. Source: NIH / PubMed. Relevance: Provides mechanistic grounding for tubulin inhibition by related isoquinoline and pyridine derivatives.

6-Phenylnicotinonitrile: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 6-phenylnicotinonitrile framework represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with versatile sites for chemical modification, has made it a cornerstone for the development of a diverse array of potent and selective therapeutic agents. This guide provides a comprehensive overview of the scaffold's synthetic utility, explores its critical role in targeting key disease pathways, and offers detailed protocols for its synthesis and biological evaluation. We delve into the structure-activity relationships (SAR) that have guided the optimization of lead compounds and present a forward-looking perspective on the future of this remarkable chemical entity in drug discovery.

Introduction: The Strategic Value of the 6-Phenylnicotinonitrile Core

The 6-phenylnicotinonitrile core is a bicyclic aromatic structure consisting of a phenyl ring directly attached to a pyridine ring at position 6, with a nitrile group at position 3 of the pyridine. This arrangement is not a random discovery but a highly optimized scaffold that offers a unique combination of desirable medicinal chemistry properties.[1] Its rigidity helps to reduce the entropic penalty upon binding to a biological target, often leading to higher affinity interactions. The distinct electronic nature of the pyridine ring and the cyano group allows for a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole interactions.

Derivatives of this scaffold have demonstrated significant therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases.[2][3] Notably, several marketed drugs and late-stage clinical candidates are based on related cyanopyridine structures, underscoring the scaffold's clinical relevance.[3] This guide will illuminate the chemical strategies and biological insights that have established 6-phenylnicotinonitrile as a truly privileged structure in the pharmacopeia.

Synthetic Strategies: Building the Core

The construction of the 6-phenylnicotinonitrile scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction provides a powerful and modular approach to forming the critical carbon-carbon bond between the pyridine and phenyl rings. The typical disconnection involves coupling a halogenated nicotinonitrile derivative with a substituted phenylboronic acid.

Causality of Experimental Choices:

-

Starting Material: 6-Bromonicotinonitrile is a common and commercially available starting material.[4] The bromine atom at the 6-position is highly amenable to oxidative addition to the palladium catalyst, initiating the catalytic cycle.[4]

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard. The bulky phosphine ligands facilitate the reductive elimination step that forms the desired C-C bond and regenerates the active catalyst.

-

Base and Solvent: A base, typically an aqueous solution of sodium or potassium carbonate, is essential to activate the boronic acid. A two-phase solvent system, such as 1,4-dioxane and water, is often used to solubilize both the organic and inorganic reagents.[4]

Below is a generalized workflow for this key synthetic strategy.

Alternative Synthetic Routes

While Suzuki coupling is dominant, other methods like one-pot multicomponent reactions can also be employed, particularly for synthesizing highly substituted derivatives.[2][5] These reactions, such as the Bohlmann-Rahtz pyridine synthesis, can efficiently construct the cyanopyridine ring from acyclic precursors, often with high atom economy.

Medicinal Chemistry Applications and SAR

The true power of the 6-phenylnicotinonitrile scaffold lies in its adaptability. Subtle modifications to the phenyl and pyridine rings can dramatically alter the compound's biological activity, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Inhibition of Phosphodiesterase 4 (PDE4) for Anti-Inflammatory Agents

One of the most successful applications of this scaffold is in the development of PDE4 inhibitors.[6] PDE4 is a key enzyme that degrades cyclic AMP (cAMP), a second messenger that mediates inflammatory responses.[7][8] Inhibiting PDE4 increases intracellular cAMP levels, leading to a broad anti-inflammatory effect.[7][8] Roflumilast, an approved drug for COPD, features a core structure closely related to this scaffold.[6][7]

Structure-Activity Relationship Insights:

The general SAR for PDE4 inhibition by 6-phenylnicotinonitrile analogues reveals two key interaction zones:

-

The "Catechol" Pocket: The 6-phenyl ring often mimics the catechol group of the natural substrate. Substituents at the 3- and 4-positions of this ring are critical. Typically, a 4-alkoxy group (like cyclopentyloxy) and a 3-alkoxy or substituted alkoxy group (like difluoromethoxy) provide optimal potency. These groups form key hydrogen bonds and van der Waals interactions within a hydrophobic pocket of the enzyme's active site.

-

The "Solvent-Exposed" Region: The nicotinonitrile portion often extends towards the solvent-exposed region of the active site. Modifications here can be used to tune physical properties like solubility and metabolic stability without drastically affecting potency.

| R¹ (Position 4 of Phenyl) | R² (Position 3 of Phenyl) | Relative PDE4B Potency | Rationale for Activity Change |

| -OCH₃ | -OCH₃ | Moderate | Basic methoxy groups provide good initial binding. |

| -OCF₂H | -OCH₃ | High | The difluoromethoxy group acts as a strong H-bond acceptor, enhancing affinity. |

| -OC₅H₉ | -OCF₂H | Very High | The bulky cyclopentyloxy group provides superior hydrophobic interactions in the active site. |

| -H | -OCH₃ | Low | Loss of the key 4-position alkoxy group significantly reduces binding affinity. |

Table 1: Representative SAR data for PDE4B inhibition based on public domain knowledge of Roflumilast analogues.

Anticancer Applications: Kinase Inhibition and Beyond

The 6-phenylnicotinonitrile scaffold is also prevalent in the design of anticancer agents, particularly as a hinge-binding motif for protein kinase inhibitors.[9] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site. The nitrile group can form additional interactions, while the 6-phenyl group can be functionalized to achieve selectivity for specific kinases.

Recent studies have shown that derivatives can act as dual inhibitors of targets like c-Met and Pim-1 kinases, which are implicated in tumor cell proliferation and survival.[10] The antiproliferative effects of these compounds have been demonstrated against various cancer cell lines, including colon, prostate, and breast cancer.[10]

Experimental Protocols

To ensure the practical utility of this guide, we provide detailed, self-validating protocols for a representative synthesis and a key biological assay.

Detailed Synthesis Protocol: 4-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-phenylnicotinonitrile

This protocol describes a Suzuki-Miyaura coupling to synthesize a representative PDE4 inhibitor analogue.

Materials and Equipment:

-

Reactants: 6-Bromo-4-phenylnicotinonitrile, (3-(Difluoromethoxy)-4-methoxyphenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium Carbonate (K₂CO₃).

-

Solvents: 1,4-Dioxane, Deionized Water, Ethyl Acetate, Brine.

-

Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

-

Inert Atmosphere: To a 100 mL round-bottom flask, add 6-bromo-4-phenylnicotinonitrile (1.0 eq), (3-(difluoromethoxy)-4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degassing: Seal the flask with a septum, and purge with dry nitrogen for 15 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours.

-

Monitoring: Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting 6-bromonicotinonitrile.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Assay Protocol: In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human PDE4B enzyme.

Materials and Equipment:

-

Reagents: Recombinant human PDE4B enzyme, cAMP substrate, [³H]-cAMP (radiolabel), snake venom nucleotidase, scintillation cocktail.

-

Buffers: Tris-HCl buffer.

-

Equipment: 96-well plates, liquid scintillation counter, incubator.

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the 6-phenylnicotinonitrile test compound in DMSO (e.g., from 100 µM to 0.1 nM).

-

Assay Setup: In a 96-well plate, add Tris-HCl buffer, the test compound dilution (or DMSO for control), and the recombinant PDE4B enzyme.

-

Initiation: Initiate the reaction by adding a mixture of cAMP and a tracer amount of [³H]-cAMP.

-

Incubation: Incubate the plate at 30 °C for 30 minutes.

-

Termination: Stop the reaction by boiling the plate for 2 minutes.

-

Conversion: Add snake venom nucleotidase to the wells and incubate for a further 15 minutes at 30 °C. This enzyme converts the [³H]-AMP (product of the PDE4 reaction) into [³H]-adenosine.

-

Separation: Add a slurry of anion-exchange resin. The resin binds the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.

-

Measurement: Centrifuge the plate, transfer the supernatant to a new plate containing a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to PDE4 activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The 6-phenylnicotinonitrile scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting enzymes like PDE4 and various kinases validates its status as a privileged structure. Future research will likely focus on several key areas:

-

Novel Targets: Exploring the utility of the scaffold against new and challenging biological targets, such as protein-protein interactions or epigenetic modulators.

-

PROTACs and Molecular Glues: Utilizing the scaffold as a versatile building block for constructing more complex modalities like Proteolysis Targeting Chimeras (PROTACs).

References

- TargetMol Chemicals. 6-phenylnicotinonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3dtR26g1y5rGpV0n6VETJEWhpn2v2Us6Lu-Cu3ukrfnFt8GuSjvkR-nmt69ycJX7R_EjzUZKjjHU6neb_f4MdG2Il2Puz_Y3iXAOQQS04o4PYlxj0T7FSzLiMUj4E5fs0gIG8iwfmzu8wLU7h3-130En4jCb5SVlkFEY=]

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepLN5wGtrU0KmhqgAuZkBWIWHRselkBEBS89ZSAEJF8VdQaIdMmm4_z27NWXD1fA14bGBRKgmXivvWOZ1uuQawkfBo7EE8t9deO5ytiFZkoIPo7hiiZ5ze2nnUs4vhs4efaH-8VhGp46qZjr11Mk3u92s8luXHUli1sz16CgNd4Z7TRwJTekbHTs63w4fV7dy9dNeBkWJjuff8RZ1R2Z1oCaIkuBsiD4OT3eWY-sxR0bPgqHucKRtVCTA2YVGzRs=]

- Abdel-Wahab, B. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjjlacvY-h-SrBk-n03CvYKoVl1aCb_fW7xKiWPjsA_sIWmPlH82t8C19MxpS2iDIUsOsnYO4x6u1GTt32OshikNzEz_fIAsQHyHkWcvY264J102BpaCzQ0Gs7oqvjQleZNYzT8TT3Xgi8KbIo]

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2z2oBAH1ktfYo0xNDOJlN6_I2S1aikWXl2Ac6fBwVShGKeT0x3Pmdc2_fg5WabqTmEsEQ0yEWBigU9IwZD1X0xlg1oD3wG08dEkxAim7XVzf4nFNIgDnVRw69F7NjIbx9Cl2mgTd3eFoX0cydIjtCP-zeZIVy22UruvOU8AXLG9wUx2sFejJWME4VVHCzR9YuY7RX86jtDr0eHXgA_cRStVsWbX0YL5M2Pog2eask38E2ywolNpkYVrcmyGbGNPNZ6WiFg==]

- Farrokh, M., et al. (2025). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. POLYCYCL AROMAT COMP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVAgjiXDPm8x1S_UNS2PHoLJbb8ccnwP-yg233FkitcxYwsX-5h4PxJ2ezprUQO52JmNsLDUd-rBw_b6-NqzYWFv1f_aYTq8e-mLIbYgi2SiVMSdDp-8yyhiobfJJ3hPrbDBtbx62yNiNUAaqJw6rssIIOqv85Kdc7iSdrrDNy4y7KXHuMgW4WGcJU7AZzmqqL63SLHhzuFFAbYfY1gE90DqZoDRbPt5d22DYE6fTo2e82RtZlcfnk]

- Mohamady, S., et al. (2024). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKW9T-JoqY4MP_LqHSYaOMM9Sl749Dpv9z9klw3o0BR5BLi3RyUyt8zKmaSFNI0ho4uQTXLAxKDv1bCXDv1caqgL1Bwlbwa7NqFIjHWZscRBgKwEBuBy4zsD68IIZ3DNLtp7NJ]

- Singh, S., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTrxf4FXEdCBPX_i6coGW0hB7WPJNyDYQr6uc7C92WaHFosMC4RR6_MU_o3jY1s_xwtFKZ0mWFzyl6PjbNGFyXD9PwptrNTTkgOKO5VpOo5VOAwFId50mu5AVzDxRqNPZhOBXsAw==]

- Suh, J., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Immunology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVKOCzc6BFzOlrEumfcmjQaNPoItHStkRyplvAh25cSeIoiZD0JlpHPyDH334J_5apPj3ll2uJkU34jFuI2P174MaZUTVaU4HjSePHiP4zixUHXNH--43-ZbcA84zBAnRbXvV5q-zaLQdcJUrF]

- Rupp, V., et al. (2024). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. bioRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGOVSOJYz9tCbPTCmSVx2-diRygdEz8P9HwmNqt11iMPoRGM8vlKDiz5ugcSixFDRVmj5NCSuWYy7J9qfpFLG6-VR5OfTHYO763FnD--dYFUCI6WqAkCSyg_2xY4lACcxmRLihfzf1r04RCCQA]

- Sharma, R., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Anti-Cancer Agents in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZcOKIfg-3Mqjt7QBRVWkFmV_UlHVPyeyawKzcsGc0BC-fftT_-AP43aFoaWTMbIbDHrU_un2wTGwHMSpo6FusKDZarivycp8WaLL8ac3_dYUU78oE06gzEDV_fcHHvvI7CfM6lha5ZuU_Rmo=]

Sources

- 1. 6-phenylnicotinonitrile — TargetMol Chemicals [targetmol.com]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 6-Phenylnicotinonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocycles emerging as a particularly fruitful area of investigation. Among these, the nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has garnered significant attention due to its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the discovery and synthesis of a promising class of these compounds: 6-phenylnicotinonitrile analogs. We will delve into the key synthetic strategies, explore the diverse biological activities of these molecules, and provide detailed experimental protocols for their preparation.

The Significance of the 6-Phenylnicotinonitrile Scaffold

The 6-phenylnicotinonitrile core represents a privileged structure in medicinal chemistry. The pyridine ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the phenyl group provides a locus for substitution to modulate lipophilicity, electronic properties, and steric interactions. The nitrile group, a versatile functional handle, can be further elaborated or may itself contribute to binding interactions. This unique combination of features has led to the discovery of 6-phenylnicotinonitrile analogs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several nicotinonitrile-based drugs, such as bosutinib and neratinib, have reached the market, highlighting the therapeutic potential of this scaffold.[2]

Synthetic Strategies for 6-Phenylnicotinonitrile Analogs

The construction of the 6-phenylnicotinonitrile framework and its derivatives can be achieved through several synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core 6-Phenylnicotinonitrile Scaffold via Suzuki-Miyaura Cross-Coupling

A robust and widely applicable method for the synthesis of the parent 6-phenylnicotinonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 6-bromonicotinonitrile is coupled with phenylboronic acid.

Caption: Suzuki-Miyaura cross-coupling for 6-phenylnicotinonitrile synthesis.

Experimental Protocol: Synthesis of 6-Phenylnicotinonitrile

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-bromonicotinonitrile with phenylboronic acid.

Materials:

-

6-Bromonicotinonitrile

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add 6-bromonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the flask.

-

Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 6-phenylnicotinonitrile.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction is carried out under an inert atmosphere of argon or nitrogen.

-

Degassed Solvents: Solvents are degassed to remove dissolved oxygen, which can interfere with the catalytic cycle.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium catalysts and ligands can be employed to optimize the reaction for specific substrates.

Multi-component Synthesis of 2-Amino-6-phenylnicotinonitrile Analogs

A highly efficient and atom-economical approach to synthesizing highly substituted 6-phenylnicotinonitrile analogs is through multi-component reactions (MCRs).[3] A common MCR for this purpose involves the condensation of a chalcone (an α,β-unsaturated ketone), malononitrile, and a source of ammonia (e.g., ammonium acetate).

Caption: Multi-component synthesis of 2-amino-4,6-diaryl-nicotinonitriles.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile [4]

This protocol describes a typical procedure for the synthesis of a 2-amino-4,6-diaryl-nicotinonitrile derivative.

Materials:

-

Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

-

Malononitrile

-

Ammonium acetate

-

Ethanol

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add ammonium acetate (8.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for the appropriate time (typically several hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.[1]

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as both a source of ammonia for the pyridine ring formation and as a mild catalyst.

-

Ethanol: A common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.

-

One-Pot Nature: This reaction's efficiency stems from its one-pot nature, where multiple bond-forming events occur in a single synthetic operation, reducing waste and simplifying the procedure.

Biological Activities of 6-Phenylnicotinonitrile Analogs

Derivatives of 6-phenylnicotinonitrile have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-phenylnicotinonitrile analogs. These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[5][6]

Table 1: Cytotoxic Activity of Selected 6-Phenylnicotinonitrile Analogs

| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | H | MCF-7 (Breast) | 7.68 | [7] |

| 2 | 4-OCH₃ | H | HepG2 (Liver) | 3.56 | [7] |

| 3 | 4-Cl | H | A549 (Lung) | 5.85 | [7] |

| 4 | H | 2-aminoethylamino | SK-OV-3 (Ovarian) | 4.1 | [4] |

| 5 | H | 2-aminoethylamino | MCF-7 (Breast) | 5.2 | [4] |

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many 6-phenylnicotinonitrile analogs exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[9] Several nicotinonitrile derivatives have been identified as potent EGFR inhibitors, competing with ATP for binding to the kinase domain.[7][10]

Caption: Inhibition of the EGFR signaling pathway by 6-phenylnicotinonitrile analogs.

-

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[11] Several cyanopyridine derivatives have been shown to be potent inhibitors of Pim-1 kinase.[5][12]

Caption: Inhibition of the Pim-1 kinase anti-apoptotic pathway.

Antimicrobial Activity

In addition to their anticancer properties, various 6-phenylnicotinonitrile analogs have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[13][14] The specific mechanism of their antimicrobial action is an active area of research, but it is believed to involve the disruption of essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected 6-Phenylnicotinonitrile Analogs

| Compound ID | R¹ | R² | Microorganism | MIC (µg/mL) | Reference |

| 6 | H | 2-amino | Staphylococcus aureus | 125 | [13] |

| 7 | 4-OCH₃ | 2-amino | Escherichia coli | 250 | [13] |

| 8 | 4-Cl | 2-amino | Bacillus subtilis | 62.5 | [13] |

| 9 | H | H | Candida albicans | >500 | [13] |

Structure-Activity Relationships (SAR)

The biological activity of 6-phenylnicotinonitrile analogs is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. While a comprehensive SAR is still evolving, some general trends have been observed:

-

Substitution on the Phenyl Ring: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro) on the phenyl ring can significantly influence both anticancer and antimicrobial activity. The optimal substitution pattern is often target-dependent.[7][13]

-

Substitution on the Pyridine Ring: The introduction of an amino group at the 2-position of the pyridine ring is a common structural motif in many biologically active analogs. Further substitution on this amino group can lead to enhanced potency.[4]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement.

Conclusion and Future Directions

The 6-phenylnicotinonitrile scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura cross-coupling and multi-component reactions, provide efficient access to a wide array of analogs. The demonstrated anticancer and antimicrobial activities, coupled with the potential for fine-tuning their properties through chemical modification, make these compounds a compelling area for further investigation.

Future research in this field will likely focus on:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of analogs with diverse substitution patterns to further explore the structure-activity landscape.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

-

In Vivo Efficacy and Safety Profiling: The evaluation of promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the 6-phenylnicotinonitrile scaffold holds great promise for the development of new and effective treatments for a variety of diseases.

References

- Amin, K. M., et al. (2015). Synthesis and in vitro anticancer activity of some new 6-pyrazolylcoumarin derivatives. European Journal of Medicinal Chemistry, 90, 813-823.

- Borges, F., et al. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current Medicinal Chemistry, 12(8), 887-916.

- El-Kashef, H., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(19), 6285.

- Fayed, E. A., et al. (2020). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Scientific Reports, 10(1), 1-13.

- Grunberger, D., et al. (1988). Preferential cytotoxicity on tumor cells by benzenoid ethers. Bioorganic & Medicinal Chemistry Letters, 8(21), 3037-3042.

- Hassan, A. S., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 13(10), 6598-6613.

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.

- Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery.

- Knight, Z. A., et al. (2010). A pharmacological map of the human kinome.

- Metwally, A. A., et al. (2023).

- Nabil, G. M., et al. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 128, 106122.

- Patel, R. V., et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 50, 35-42.

- Sayed, S. M., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ChemistrySelect, 3(42), 11896-11919.

- Shaker, Y. M., et al. (2021). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 11(52), 32889-32900.

- Stevenson, K., et al. (2016). General calibration of microbial growth in microplate readers. Scientific Reports, 6(1), 1-8.

- Taha, M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.

- Tanneeru, K., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Biosciences, 48(1), 1-17.

- Vazquez-Rodriguez, S., et al. (2015). Marine natural products as a source of new anticancer agents. Marine Drugs, 13(5), 2916-2949.

- Wyrębska, A., et al. (2013). Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines. Molecular Biology Reports, 40(2), 1655-1663.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

- Rosmelia, R. B. E., et al. (2009). The Cytotoxic Effect of Pinostrobin Fingerroot (Boesenbergia pandurata) on the Culture of Hela Cells.

- Arora, A., & Scholar, E. M. (2005). Role of tyrosine kinase inhibitors in cancer therapy. Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-979.

- Ghorab, M. M., et al. (2014). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. European Reviews of Chemical Research, 1(1), 10-17.

- Siswandono, W. R., et al. (2019). Molecular modeling, synthesis, and qsar of 5-o-acylpinostrobin derivatives as promising analgesic agents. Journal of Research in Pharmacy, 23(4), 770-776.

- El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2282.

- Adamiec, J., et al. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(16), 4995.

- Cohen, P., et al. (2021). Protein kinases and their inhibitors as cancer drugs. Annual Review of Cancer Biology, 5, 241-262.

- Die, R. C., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6- ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1835-1843.

- Rosales-Hernández, M. C., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5337.

- El-Sayed, N. A., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 13(10), 6598-6613.

- Gomaa, M. S., et al. (2021).

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

- Suryaningsih, W., et al. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 13(5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 4. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. oaji.net [oaji.net]

6-Phenylnicotinonitrile reaction mechanism and kinetics

An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 6-Phenylnicotinonitrile Synthesis

Abstract

6-Phenylnicotinonitrile is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is a subject of significant interest for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the primary synthetic routes to 6-phenylnicotinonitrile, with a core focus on the reaction mechanism and kinetics of the Suzuki-Miyaura cross-coupling reaction. We will dissect the catalytic cycle, explore the causality behind the selection of catalysts, ligands, and bases, and present kinetic data to offer a complete operational picture. Furthermore, this guide explores alternative strategies for constructing the broader nicotinonitrile core, including multicomponent reactions and the Thorpe-Ziegler cyclization. Each section is supported by field-proven experimental protocols, data visualization, and mechanistic diagrams to provide a comprehensive resource for scientists and development professionals.

The Strategic Importance of the Phenylnicotinonitrile Scaffold

The nicotinonitrile framework, characterized by a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry. The introduction of a phenyl group at the 6-position creates 6-phenylnicotinonitrile, a molecule that serves as a crucial intermediate for a range of high-value compounds, including novel therapeutics and advanced materials. The unique electronic properties conferred by the electron-withdrawing cyano group and the aromatic systems make it an attractive starting point for generating diverse molecular libraries. The primary challenge in its synthesis lies in achieving efficient and selective carbon-carbon bond formation, a task for which modern palladium-catalyzed cross-coupling reactions are exceptionally well-suited.

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of 6-phenylnicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-bromonicotinonitrile and phenylboronic acid.[1][2] This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

Mechanistic Deep Dive

The mechanism of the Suzuki reaction is a well-defined catalytic cycle revolving around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition : The cycle begins with the catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-halogen bond of the 6-bromonicotinonitrile. This is often the rate-determining step of the entire cycle.[6] The result is a square-planar 16-electron Pd(II) complex. The choice of ligand is critical here; electron-rich and bulky phosphine ligands are known to accelerate this step by increasing the electron density on the palladium center.[2][6]

-

Transmetalation : In this step, the phenyl group is transferred from the organoboron species to the palladium(II) center. The reaction requires activation of the organoboronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[5] The base reacts with the phenylboronic acid to form a more nucleophilic boronate complex.[6] This boronate then displaces the halide on the palladium complex, forming a new organopalladium species and transferring the phenyl group.

-

Reductive Elimination : This is the final, product-forming step. The two organic moieties (the nicotinonitrile and phenyl groups) on the Pd(II) complex couple and are eliminated from the metal center.[4] This forms the desired 6-phenylnicotinonitrile product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Kinetic Analysis

The overall rate of the Suzuki coupling is governed by the kinetics of its three core steps. As mentioned, oxidative addition is generally the rate-determining step for aryl bromides.[6] The reaction kinetics are influenced by several factors:

-

Catalyst & Ligand : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, dramatically impacts reaction rates.[4] Bulky, electron-rich ligands like JohnPhos or palladacycles enhance catalyst stability and reactivity, leading to higher turnover numbers and allowing for lower catalyst loading.[2][4]

-

Base : The base plays a crucial role not only in activating the boronic acid but also in the ligand exchange and regeneration of the catalyst. The choice of base can affect the rate of transmetalation.

-

Solvent : A mixture of an organic solvent (e.g., toluene, THF, 1,4-dioxane) and water is often used.[1][5] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Table 1: Comparative Performance of Catalytic Systems for Suzuki Coupling of 6-Bromonicotinonitrile

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 100 | 12 | High | [1] |

| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/Water | 40 | 2.5 | High | [5] |

| Pd(dppp)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | Reflux | Overnight | Good |[7] |

Field-Proven Experimental Protocol

The following protocol describes a reliable method for the synthesis of 6-phenylnicotinonitrile via Suzuki-Miyaura coupling.[1] This system is self-validating through the inclusion of in-process monitoring (TLC) and a standard purification procedure.

Step-by-Step Methodology:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromonicotinonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition : Add toluene (approx. 5 mL per mmol of substrate) and degassed water (approx. 1 mL per mmol of substrate) to the flask.

-

Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Heating : Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.

-

Final Product : Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 6-phenylnicotinonitrile.

Alternative Synthetic Strategies for the Nicotinonitrile Core

While Suzuki coupling is a dominant method, other reactions are instrumental in constructing substituted nicotinonitrile frameworks, providing alternative pathways for drug discovery programs.

Multicomponent Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

A powerful one-pot multicomponent reaction can generate highly substituted nicotinonitriles.[8] This approach involves the reaction of a chalcone (an α,β-unsaturated ketone), malononitrile, and ammonium acetate. 6-Phenylnicotinonitrile itself is not the direct product, but this method is highly relevant for producing structurally similar analogs like 2-amino-4,6-diphenylnicotinonitrile.

Mechanism: The reaction proceeds through an initial Michael addition of the malononitrile anion to the chalcone, followed by cyclization and subsequent aromatization via oxidation, driven by the loss of hydrogen. Ammonium acetate serves as the nitrogen source for the pyridine ring.

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical method for forming cyclic compounds through the intramolecular condensation of dinitriles, catalyzed by a strong base.[9][10] While not a direct route to 6-phenylnicotinonitrile, it is a fundamental reaction for synthesizing precursors to fused pyridine rings and other complex nicotinonitriles.[11][12]

Mechanism: The reaction is an ionic, stepwise process:[9]

-

Deprotonation : A strong base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.

-

Nucleophilic Addition : This carbanion then attacks the electrophilic carbon of the other nitrile group within the same molecule.

-

Tautomerization : A final proton transfer and tautomerization yield the stable β-enaminonitrile product.[9]

The kinetics are highly dependent on the strength of the base and the conformation of the dinitrile, which must be able to achieve a suitable geometry for intramolecular attack.

Conclusion and Future Outlook

The synthesis of 6-phenylnicotinonitrile is most effectively achieved via the Suzuki-Miyaura cross-coupling, a reaction whose mechanism and kinetics are well-understood and highly optimizable. The choice of ligand, base, and solvent system are critical variables that allow researchers to fine-tune the reaction for maximum efficiency. For drug development professionals, this robust reaction provides a reliable platform for analog synthesis. Concurrently, alternative strategies like multicomponent reactions and Thorpe-Ziegler cyclizations offer powerful tools for building the broader nicotinonitrile scaffold, enabling the exploration of diverse chemical space. Future research will likely focus on developing even more active and greener catalytic systems, potentially leveraging nickel catalysis or flow chemistry to further enhance the sustainability and efficiency of these vital synthetic transformations.[13]

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Suzuki reaction. (2024). In Wikipedia. [Link]

-

Vaddamanu, P. K., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

- Dotsenko, V. V., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.

-

Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]

-

Gewald reaction and apply in drug synthesis. (2025). ResearchGate. [Link]

-

Thorpe reaction. (2024). In Wikipedia. [Link]

-

Thorpe-Ziegler Reaction. (n.d.). SynArchive. [Link]

-

Xu, K., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. lscollege.ac.in [lscollege.ac.in]